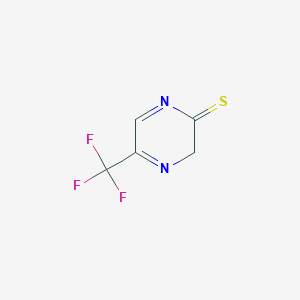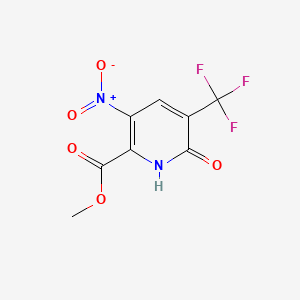![molecular formula C8H10N2O4 B11759223 (6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid](/img/structure/B11759223.png)
(6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid is a compound that belongs to the cephalosporin class of antibiotics. Cephalosporins are a type of β-lactam antibiotic that are widely used to treat bacterial infections. This compound is known for its broad-spectrum antibacterial activity and is used in various medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the β-lactam ring, which is a key structural component of cephalosporins.
Cyclization: The β-lactam ring is then cyclized to form the bicyclic structure.
Functional Group Modifications: Various functional groups are introduced to the bicyclic structure to achieve the desired chemical properties.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactions under controlled conditions. The process includes:
Fermentation: The initial step often involves the fermentation of specific microorganisms to produce the β-lactam precursor.
Chemical Synthesis: The precursor is then subjected to chemical synthesis to form the final compound.
Purification: The compound is purified using techniques such as crystallization and chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
(6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various cephalosporin derivatives with modified antibacterial properties.
Scientific Research Applications
(6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of new cephalosporin antibiotics.
Biology: The compound is studied for its interactions with bacterial enzymes and its mechanism of action.
Medicine: It is used in the development of new antibiotics to treat resistant bacterial infections.
Industry: The compound is used in the production of pharmaceutical formulations and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of (6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid involves inhibiting bacterial cell wall synthesis. The compound targets and binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening and eventual lysis of the bacterial cell.
Comparison with Similar Compounds
Similar Compounds
(6R,7R)-3-(Acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: Another cephalosporin derivative with similar antibacterial properties.
Loracarbef: A cephalosporin antibiotic with a similar structure but different pharmacokinetic properties.
Uniqueness
(6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid is unique due to its specific stereochemistry and functional groups, which contribute to its broad-spectrum antibacterial activity and stability against β-lactamase enzymes.
Properties
Molecular Formula |
C8H10N2O4 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
(6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c1-8-4(7(12)13)2-3-14-10(8)6(11)5(8)9/h2,5H,3,9H2,1H3,(H,12,13)/t5-,8-/m1/s1 |
InChI Key |
VDADTIJCUIJHNF-SVGQVSJJSA-N |
Isomeric SMILES |
C[C@@]12[C@@H](C(=O)N1OCC=C2C(=O)O)N |
Canonical SMILES |
CC12C(C(=O)N1OCC=C2C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Iodo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B11759140.png)
![3,7-dinitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11759148.png)
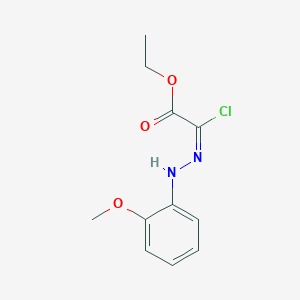
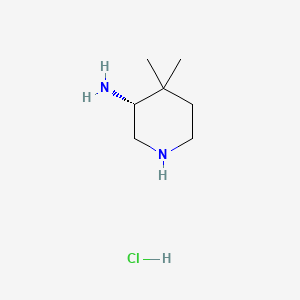
![7-Chloro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11759164.png)

![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11759171.png)
![4-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B11759175.png)
![6-Oxa-2-azaspiro[3.6]decane](/img/structure/B11759177.png)
![7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole](/img/structure/B11759187.png)
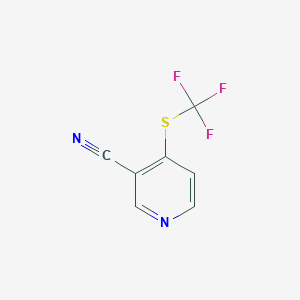
![2-[(1S,2S)-2-phenylcyclopropyl]acetaldehyde](/img/structure/B11759200.png)
